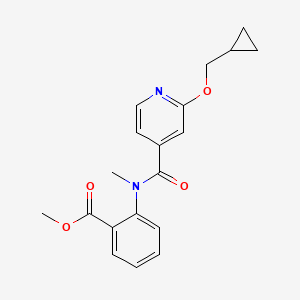

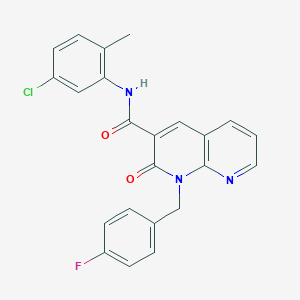

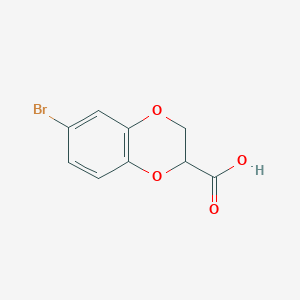

methyl 2-(2-(cyclopropylmethoxy)-N-methylisonicotinamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “methyl 2-(2-(cyclopropylmethoxy)-N-methylisonicotinamido)benzoate” is a complex organic molecule. It contains a benzoate ester group, a cyclopropyl group, a methoxy group, and an isonicotinamido group. These functional groups suggest that this compound could have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzoate ester, cyclopropyl, methoxy, and isonicotinamido groups would all contribute to its overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The ester group could undergo reactions such as hydrolysis or reduction. The methoxy group might participate in ether cleavage reactions. The cyclopropyl group could undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be determined by the strength of the intermolecular forces .Scientific Research Applications

Photopolymerization Enhancers

A novel compound, described as a photoiniferter bearing a chromophore group linked to the aminoxyl function, has been proposed for use in nitroxide-mediated photopolymerization (NMP). The compound shows promise in initiating polymerization under UV irradiation, indicating its potential in materials science for developing new photopolymers with controlled properties (Guillaneuf et al., 2010).

Solid Phase Synthesis of RNA and DNA-RNA Mixtures

Selective benzoylation techniques have been developed for protected ribonucleosides, facilitating the solid-phase synthesis of oligoribonucleotides and mixtures of DNA and RNA. This method underscores the importance of specific ester compounds in advancing nucleic acid synthesis technologies, which are crucial for genetic studies and therapeutic applications (Kempe et al., 1982).

Advances in Heterocyclic Chemistry

The study of heterocyclic compounds, including the synthesis and characterization of novel benzoates and quinolines, plays a vital role in developing new pharmaceuticals and materials. Research in this area contributes to our understanding of complex organic molecules and their potential applications in various fields (Ukrainets et al., 2014).

Bioactive Constituents Isolation

The isolation of bioactive constituents from natural sources, such as the methanolic extract of Jolyna laminarioides, underscores the importance of benzoate esters in the discovery of new bioactive compounds with potential pharmaceutical applications. Such research contributes to the development of new drugs and therapeutic agents (Atta-ur-rahman et al., 1997).

Catalysis and Chemical Transformations

Studies on the reduction of methyl benzoate and benzoic acid on yttrium oxide catalysts provide insights into the mechanisms of catalytic transformations, important for chemical manufacturing processes. Such research aids in the development of more efficient and environmentally friendly chemical synthesis methods (King et al., 1982).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 2-[[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-methylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-21(16-6-4-3-5-15(16)19(23)24-2)18(22)14-9-10-20-17(11-14)25-12-13-7-8-13/h3-6,9-11,13H,7-8,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFQJUCMKXHBIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1C(=O)OC)C(=O)C2=CC(=NC=C2)OCC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2429606.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B2429618.png)

![6-Cyclopropyl-N-[[2-(dimethylamino)pyridin-4-yl]methyl]pyrimidine-4-carboxamide](/img/structure/B2429620.png)

![7-[(4-Fluorophenyl)methoxy]-3-(4-methoxyphenoxy)chromen-4-one](/img/structure/B2429624.png)